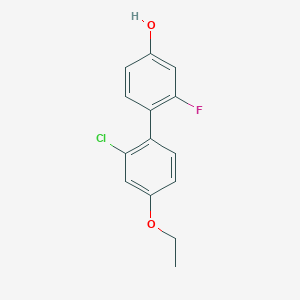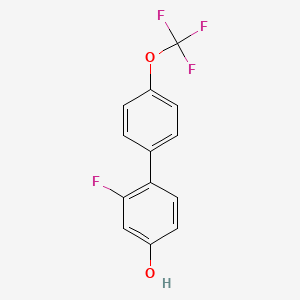![molecular formula C16H14FNO2 B6374954 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261936-87-1](/img/structure/B6374954.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% (5-CPAF-3-F) is an organic compound with a wide range of applications in scientific research. It is an important reagent in organic synthesis, used to prepare a range of compounds with potential applications in the pharmaceutical and agrochemical industries. In addition, 5-CPAF-3-F has been used in a variety of biochemical and physiological research applications.
Applications De Recherche Scientifique
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of compounds with potential applications in the pharmaceutical and agrochemical industries. In addition, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% has been used in a variety of biochemical and physiological research applications.
Mécanisme D'action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% is not well understood. It is believed to interact with a variety of biological molecules, including proteins, lipids, and nucleic acids. The exact nature of these interactions is not known, but they are thought to be important for the compound’s biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% are not well understood. However, it has been shown to have a variety of effects on biological systems. In particular, it has been shown to inhibit the growth of certain bacterial and fungal species, as well as to have anti-inflammatory, anti-cancer, and anti-oxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of organic solvents. In addition, the reaction yield is usually high, making it an efficient reagent for organic synthesis. However, there are also some limitations to using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments. It is a reactive compound, and thus must be handled with caution. In addition, its mechanism of action is not well understood, making it difficult to predict the effects of its use in biological systems.
Orientations Futures
The future of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% is promising, as it has potential applications in a variety of scientific research fields. Further research is needed to understand its mechanism of action and to develop new applications. Possible future directions include the use of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% in drug discovery, as an antibacterial or antifungal agent, or as an anti-cancer agent. In addition, it could be used to study the mechanisms of action of other compounds, or to develop new synthetic pathways for the synthesis of complex molecules.
Méthodes De Synthèse
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% is synthesized through a condensation reaction between 3-fluorophenol and cyclopropylaminocarbonyl chloride. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated by extraction with an organic solvent. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(3-fluoro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-7-12(8-15(19)9-13)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCZVQNUSHEOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684513 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-87-1 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374927.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374933.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)





